molecular formula C24H19N5O3S B384022 6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B384022
M. Wt: 457.5g/mol
InChI Key: KBSOSVHLAVWUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and sulfonyl chlorides. The reaction conditions may involve:

    Condensation Reactions: Combining pyridine derivatives with sulfonyl chlorides in the presence of a base such as triethylamine.

    Cyclization: Formation of the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core through intramolecular cyclization.

    Imination: Introduction of the imino group using reagents like ammonium acetate under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart is its unique combination of functional groups and structural features. The presence of both imino and sulfonyl groups, along with the dipyrido[1,2-a:2,3-d]pyrimidin-5-one core, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5g/mol

IUPAC Name

6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H19N5O3S/c1-16-5-7-18(8-6-16)33(31,32)20-14-19-23(27-21-4-2-3-13-28(21)24(19)30)29(22(20)25)15-17-9-11-26-12-10-17/h2-14,25H,15H2,1H3

InChI Key

KBSOSVHLAVWUIX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=NC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=NC=C5

Origin of Product

United States

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